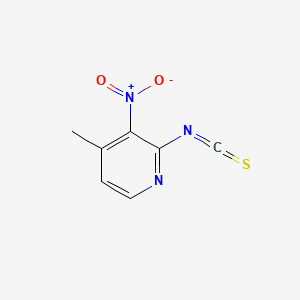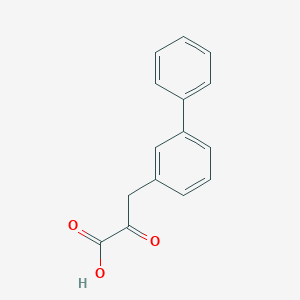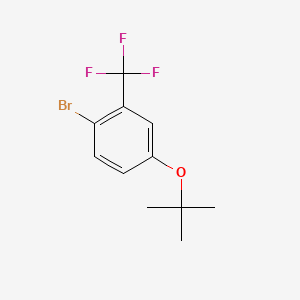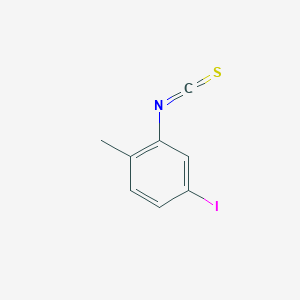![molecular formula C21H17BrN2O6 B15335493 (E)-2-[3-[2-(Bromomethyl)-4-(2-nitrophenyl)-1,3-dioxolan-2-yl]allyl]isoindoline-1,3-dione](/img/structure/B15335493.png)
(E)-2-[3-[2-(Bromomethyl)-4-(2-nitrophenyl)-1,3-dioxolan-2-yl]allyl]isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-[3-[2-(Bromomethyl)-4-(2-nitrophenyl)-1,3-dioxolan-2-yl]allyl]isoindoline-1,3-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes a bromomethyl group, a nitrophenyl group, and a dioxolane ring, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-[3-[2-(Bromomethyl)-4-(2-nitrophenyl)-1,3-dioxolan-2-yl]allyl]isoindoline-1,3-dione typically involves multiple steps:
Formation of the Isoindoline-1,3-dione Core: This can be achieved through the reaction of phthalic anhydride with an appropriate amine under acidic conditions.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst.
Coupling Reactions: The final step involves coupling the bromomethyl-dioxolane intermediate with the isoindoline-1,3-dione core under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(E)-2-[3-[2-(Bromomethyl)-4-(2-nitrophenyl)-1,3-dioxolan-2-yl]allyl]isoindoline-1,3-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The dioxolane ring can be oxidized to form more complex structures, potentially involving the formation of carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Reduction: Conversion of the nitro group to an amine group.
Oxidation: Formation of carbonyl-containing compounds from the dioxolane ring.
科学的研究の応用
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
作用機序
The mechanism of action of (E)-2-[3-[2-(Bromomethyl)-4-(2-nitrophenyl)-1,3-dioxolan-2-yl]allyl]isoindoline-1,3-dione would depend on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromomethyl group could act as an electrophile, forming covalent bonds with nucleophilic sites on the target molecule, while the nitrophenyl group could participate in π-π interactions or hydrogen bonding.
類似化合物との比較
Similar Compounds
(E)-2-[3-[2-(Chloromethyl)-4-(2-nitrophenyl)-1,3-dioxolan-2-yl]allyl]isoindoline-1,3-dione: Similar structure with a chloromethyl group instead of a bromomethyl group.
(E)-2-[3-[2-(Bromomethyl)-4-(2-aminophenyl)-1,3-dioxolan-2-yl]allyl]isoindoline-1,3-dione: Similar structure with an aminophenyl group instead of a nitrophenyl group.
Uniqueness
The presence of the bromomethyl group in (E)-2-[3-[2-(Bromomethyl)-4-(2-nitrophenyl)-1,3-dioxolan-2-yl]allyl]isoindoline-1,3-dione makes it particularly reactive towards nucleophiles, allowing for diverse chemical modifications. Additionally, the combination of the nitrophenyl group and the dioxolane ring provides unique electronic and steric properties, making this compound distinct from its analogs.
特性
分子式 |
C21H17BrN2O6 |
|---|---|
分子量 |
473.3 g/mol |
IUPAC名 |
2-[3-[2-(bromomethyl)-4-(2-nitrophenyl)-1,3-dioxolan-2-yl]prop-2-enyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H17BrN2O6/c22-13-21(29-12-18(30-21)16-8-3-4-9-17(16)24(27)28)10-5-11-23-19(25)14-6-1-2-7-15(14)20(23)26/h1-10,18H,11-13H2 |
InChIキー |
IPEKWCWVQPXANZ-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(O1)(CBr)C=CCN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-(3-Azabicyclo[3.2.1]octan-8-yl)-2-(1-piperidyl)acetamide](/img/structure/B15335445.png)
![2,2,2-Trichloroethyl (S)-2-(Fmoc-amino)-3-[7-[(diethoxyphosphoryl)oxy]-2-oxo-2H-chromen-4-yl]propanoate](/img/structure/B15335458.png)


![3-[3-(Benzyloxy)phenyl]-2-oxopropanoic acid](/img/structure/B15335489.png)




